Cas no 201341-05-1 (Tenofovir disoproxil)

Tenofovir disoproxil Chemical and Physical Properties
Names and Identifiers
-
- 9-((R)-2-((Bis(((isopropoxycarbonyl)oxy)methoxy)phosphinyl)methoxy)propyl)adenine
- Tenofovir
- (R)-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)-bis(oxy))bis(methylene) diisopropyl dicarbonate
- Bis(POC)-PMPA
- GS 4331
- GS-4331
- Pmpa prodrug
- Tdf
- Bis(POC)PMPA
- Tenofovir (Disoproxil)
- Tenofovir Disoproxil Fumarate
- F4YU4LON7I
- tenofovir bis(isopropyloxycarbonyloxymethyl) ester
- Tenofovirdisoproxil
- bis({[(propan-2-yloxy)carbonyl]oxy}methyl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
- C19H30N5O10P
- 9-[(r)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propy
- Tenofovir Disoproxil
- J-519478
- BDBM77145
- tenofovir-disoproxil
- Q27132753
- AKOS015895093
- AB01568241_01
- [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
- NCGC00183876-02
- EN300-7361867
- TENOFOVIR DISOPROXIL (GS 4331)
- HY-13782A
- AMY11134
- NS00001725
- (r)-bis(poc)pmpa
- bis-POC-PMPA
- TENOFOVIR DISOPROXIL [EMA EPAR]
- SMR004701787
- Bis(POC)-PMPA;GS 4331
- STRIBILD COMPONENT TENOFOVIR DISOPROXIL
- 9-[(R)-2-[[Bis[[(isopropoxycarbonyl)oxy] methoxy]phosphinyl]methoxy]propyl]adenine
- 9-[(r)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine
- [[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate
- SCHEMBL52793
- CS-5922
- 2,4,6,8-TETRAOXA-5-PHOSPHANONANEDIOIC ACID, 5-(((1R)-2-(6-AMINO-9H-PURIN-9-YL)-1-METHYLETHOXY)METHYL)-, 1,9-BIS(1-METHYLETHYL) ESTER, 5-OXIDE
- UNII-F4YU4LON7I
- 201341-05-1
- Bis(isopropyloxymethylcarbonyl)PMPA
- 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide
- JFVZFKDSXNQEJW-CQSZACIVSA-N
- MFCD00952920
- TENOFOVIR DISOPROXIL [WHO-DD]
- TELURA COMPONENT OF TENOFOVIR DISOPROXIL
- (R)-(((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl bis(carbonate)
- bis({[(propan-2-yloxy)carbonyl]oxy}methyl) {[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methanephosphonate
- CHEMBL1538
- CHEBI:63717
- TENOFOVIR BIS(ISOPROPYLOXYCARBONYLOXYMETHYL) ESTER [MI]
- GS 4331-05 (*1:1 Fumarate salt*)
- s5959
- A814272
- DTXSID5052757
- (R)-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)diisopropyldicarbonate
- (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate
- Viread(TM) (*1:1 Fumarate salt*)
- MLS006010919
- DB00300
- Bis((((propan-2-yloxy)carbonyl)oxy)methyl) ((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methanephosphonic acid
- bis((((propan-2-yloxy)carbonyl)oxy)methyl) ((((2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
- Viread (TN)
- Disoproxil, Tenofovir
- BRD-K61868322-051-06-4
- DTXCID2031249
- 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide; 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, bis(1-me
- Bis({[(propan-2-yloxy)carbonyl]oxy}methyl) {[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methanephosphonic acid
- BRD-K61868322-050-01-7
- Tenofovir disoproxil
-
- MDL: MFCD00952920
- Inchi: 1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1
- InChI Key: JFVZFKDSXNQEJW-CQSZACIVSA-N
- SMILES: P(C([H])([H])O[C@]([H])(C([H])([H])[H])C([H])([H])N1C([H])=NC2=C(N([H])[H])N=C([H])N=C12)(=O)(OC([H])([H])OC(=O)OC([H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])OC(=O)OC([H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 519.17300
- Monoisotopic Mass: 519.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 35
- Rotatable Bond Count: 17
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 185
Experimental Properties
- Color/Form: Powder
- Density: 1.45
- Melting Point: No data available
- Boiling Point: 642.7°C at 760 mmHg
- Flash Point: 342.5°C
- Refractive Index: 1.578
- Solubility: 生物体外In Vitro:DMSO溶解度≥ 38 mg/mL(73.16 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 195.25000
- LogP: 3.61680
Tenofovir disoproxil Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tenofovir disoproxil Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A119233-5g |
(R)-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl dicarbonate |
201341-05-1 | 98% | 5g |
$44.0 | 2025-02-19 | |
DC Chemicals | DC9780-100 mg |
Tenofovir disoproxil |
201341-05-1 | >98% | 100mg |
$200.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11720-5g |
Tenofovir disoproxil |
201341-05-1 | 98% | 5g |
¥200.0 | 2023-09-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7111-25 mg |
Tenofovir Disoproxil |
201341-05-1 | 99.17% | 25mg |
¥567.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59762-10mg |
Tenofovir Disoproxil |
201341-05-1 | 98% | 10mg |
¥449.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59762-500mg |
Tenofovir Disoproxil |
201341-05-1 | 98% | 500mg |
¥3596.00 | 2023-09-07 | |
ChemScence | CS-5922-100mg |
Tenofovir Disoproxil |
201341-05-1 | 99.72% | 100mg |
$140.0 | 2022-04-27 | |
TRC | T018508-10mg |
Tenofovir Disoproxil |
201341-05-1 | 10mg |
$339.00 | 2023-05-17 | ||
Ambeed | A119233-10mg |
(R)-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl dicarbonate |
201341-05-1 | 98% | 10mg |
$5.0 | 2025-02-19 | |
eNovation Chemicals LLC | D633032-25g |
Tenofovir disoproxil |
201341-05-1 | 97% | 25g |
$300 | 2024-06-05 |
Tenofovir disoproxil Related Literature
-
Emma S. Rudge,Alex H. Y. Chan,Finian J. Leeper RSC Med. Chem. 2022 13 375
-
P. Haddow,W. J. McAuley,S. B. Kirton,M. T. Cook Mater. Adv. 2020 1 371
-
Moolchand Kurmi,Vijaya Madhyanapu Golla,Sanjay Kumar,Archana Sahu,Saranjit Singh RSC Adv. 2015 5 96117
-
C. Guerrero-Beltrán,R. Ce?a-Diez,D. Sepúlveda-Crespo,J. De la Mata,R. Gómez,M. Leal,M. A. Mu?oz-Fernández,J. L. Jiménez Nanoscale 2017 9 17263
-
Zhenzhen Zhang,Lingling Wang,Xu Xu,Yuanyuan Dong,Lei Zhang Anal. Methods 2015 7 6290
Additional information on Tenofovir disoproxil
Comprehensive Overview of Tenofovir Disoproxil (CAS No. 201341-05-1): Mechanism, Applications, and Modern Research Trends
Tenofovir disoproxil (CAS No. 201341-05-1) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) widely recognized for its antiviral properties. This compound has gained significant attention in the treatment of HIV infection and chronic hepatitis B due to its high efficacy and favorable safety profile. The prodrug formulation enhances oral bioavailability, making it a cornerstone in antiretroviral therapy (ART) regimens. Researchers and healthcare providers frequently search for terms like "Tenofovir disoproxil mechanism of action", "Tenofovir disoproxil side effects", and "Tenofovir disoproxil vs. tenofovir alafenamide", reflecting its clinical relevance.
The molecular structure of Tenofovir disoproxil includes a phosphonate group masked by isopropyloxycarbonyloxymethyl esters, which are hydrolyzed in vivo to release the active metabolite, tenofovir. This metabolic activation is critical for its antiviral activity, as tenofovir competitively inhibits viral DNA polymerase. Recent studies highlight its role in pre-exposure prophylaxis (PrEP), a strategy to prevent HIV transmission in high-risk populations. Searches for "Tenofovir disoproxil PrEP efficacy" and "long-term Tenofovir disoproxil use" have surged, aligning with global efforts to curb HIV epidemics.
In the context of hepatitis B treatment, Tenofovir disoproxil suppresses viral replication by targeting the HBV polymerase enzyme. Its superiority over older agents like adefovir has been demonstrated in clinical trials, with fewer instances of drug resistance. Patients and clinicians often inquire about "Tenofovir disoproxil dosage for HBV" and "renal safety of Tenofovir disoproxil", underscoring the need for precise dosing and monitoring. Emerging research also explores its potential in combination therapies, such as with emtricitabine, to enhance therapeutic outcomes.
The pharmaceutical industry continues to innovate with Tenofovir disoproxil-based formulations, including fixed-dose combinations (FDCs) that improve patient adherence. Terms like "Tenofovir disoproxil fumarate tablet" and "generic Tenofovir disoproxil availability" are frequently searched, reflecting market demand for cost-effective options. Regulatory approvals in multiple countries have expanded access, particularly in low-resource settings where HIV/HBV co-infections are prevalent. Analytical methods for quantifying Tenofovir disoproxil in biological matrices, such as HPLC and LC-MS, are also a focus of pharmacovigilance studies.
Environmental and sustainability concerns have prompted investigations into the green synthesis of Tenofovir disoproxil. Researchers are optimizing synthetic routes to reduce waste and energy consumption, addressing queries like "eco-friendly Tenofovir disoproxil production". Additionally, the compound’s stability under varying pH and temperature conditions is a key area of study, ensuring shelf-life integrity in diverse climates. Such advancements align with the United Nations’ Sustainable Development Goals (SDGs) for health and responsible consumption.
In summary, Tenofovir disoproxil (CAS No. 201341-05-1) remains a pivotal agent in antiviral therapy, with evolving applications in prevention and treatment. Its integration into global health strategies underscores the importance of ongoing research, accessibility, and patient education. By addressing common search queries and leveraging modern scientific insights, this overview aims to bridge knowledge gaps for professionals and the public alike.
201341-05-1 (Tenofovir disoproxil) Related Products
- 202138-50-9(Tenofovir Disoproxil fumarate)
- 1093279-76-5(Tenofovir Disoproxil Dimer)
- 1432630-26-6((S)-Tenofovir Disoproxil Fumarate)
- 1217542-13-6(nPOC-POC Tenofovir(Mixture of Diastereomers))
- 1246812-16-7(Mono-POC Methyl Tenofovir (mixture of diastereomers))
- 211364-69-1(Mono-POC Tenofovir)
- 1804453-86-8(2,4-Difluoro-3-(difluoromethyl)-6-hydroxypyridine)
- 305818-67-1(1,2-Bis(2R,5R)-2,5-(dimethylphospholanoethane(cyclooctadiene)rhodium(I) tetrafluoroborate)
- 2247107-87-3((4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride)
- 2694731-65-0(benzyl N-(2-oxo-1,2-dihydropyridin-4-yl)carbamate)

